molecular formula C11H9BrO2S B13011959 Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Cat. No.: B13011959
M. Wt: 285.16 g/mol
InChI Key: HOIQXXQEFAFWTE-UHFFFAOYSA-N
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Description

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS 1824075-12-8) is a high-value benzo[b]thiophene derivative designed for research and development applications . This compound features a bromine atom at the 5-position and an ethyl ester group at the 3-position of the benzo[b]thiophene scaffold, making it a versatile and crucial building block in organic synthesis . Its primary research value lies in its utility as a key synthetic intermediate for the construction of more complex molecular architectures, particularly in medicinal chemistry and materials science. The bromine substituent serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the exploration of structure-activity relationships. Researchers utilize this compound in the synthesis of various pharmacologically active molecules, leveraging the benzo[b]thiophene core as a privileged structure in drug discovery. The product is provided with a high purity level of 97% and must be handled by trained personnel in a well-ventilated environment, using appropriate personal protective equipment . This compound is intended for research purposes only and is not classified as a medicinal product or drug. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

ethyl 5-bromo-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3

InChI Key

HOIQXXQEFAFWTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate can be synthesized through various methods. One common approach involves the bromination of benzo[b]thiophene-3-carboxylate followed by esterification with ethanol. The reaction conditions typically include the use of bromine as the brominating agent and a catalyst such as iron(III) bromide to facilitate the reaction. The esterification step may involve the use of an acid catalyst like sulfuric acid to promote the formation of the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Reactions: Products include various substituted benzo[b]thiophene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that ethyl 5-bromobenzo[b]thiophene-3-carboxylate exhibits significant anticancer properties. Studies have demonstrated its potential as an apoptosis-inducing agent against various cancer cell lines, including breast cancer. In vitro studies showed that this compound can inhibit tumor cell growth effectively, with significant reductions in tumor mass observed in animal models when treated with this compound compared to controls .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization, which is crucial for cell division. Molecular docking studies suggest that this compound interacts with tubulin, potentially disrupting the mitotic spindle formation necessary for cancer cell proliferation .

Therapeutic Potential
Due to its biological activity, this compound is being explored as a potential therapeutic agent for various diseases beyond cancer, including antimicrobial applications. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies aimed at developing new drugs.

Material Science

Organic Electronics
The unique electronic properties of this compound suggest potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films and exhibit semiconducting properties makes it valuable in the development of next-generation electronic materials .

Case Studies

  • Anticancer Research Study
    A study evaluated the effects of this compound on MCF7 breast cancer cells, demonstrating a significant reduction in cell viability and tumor growth in vivo. The study highlighted the compound's potential as a lead structure for developing new anticancer therapies.
  • Organic Synthesis Optimization
    Research focused on optimizing the synthetic route for this compound using microwave-assisted methods, resulting in enhanced yields and reduced reaction times compared to traditional methods.

Mechanism of Action

The mechanism of action of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 5-Bromobenzo[b]thiophene-3-carboxylate and Analogues

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Biological Activity
This compound 5-Br, benzo[b]thiophene, 3-COOEt C₁₁H₉BrO₂S 285.16 Bromine, ester Bromination of precursor Apoptosis-inducing (breast cancer)
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 3-NH₂, 5-(3-Cl-C₆H₄) C₁₄H₁₂ClNO₂S 301.77 Amino, chlorophenyl Knoevenagel condensation Anticancer intermediate
Ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate 4-NH₂, 5-CN, 2-SMe C₉H₁₀N₂O₂S₂ 258.32 Cyano, methylthio One-pot synthesis Antibacterial
Ethyl 2-(2-thenoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-(thiophene-2-carboxamido), tetrahydrobenzo ring C₁₇H₁₆N₂O₃S₂ 384.46 Amide, saturated ring Cyclization of precursor Not reported
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxothiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Br-C₆H₄), fused thiazolo-pyrimidine C₁₇H₁₄BrN₂O₃S 411.28 Bromophenyl, fused ring Multi-step cyclization Not reported

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity enhance membrane permeability compared to chlorophenyl analogs .
  • Amino vs. Ester Groups: Amino substituents (e.g., in ) improve water solubility but reduce metabolic stability compared to ester groups .
  • Fused vs.

Yield Comparison :

  • Bromination methods () achieve moderate yields (~70–80%), while one-pot syntheses () report higher yields (>85%) .

Key Findings :

  • Antimicrobial activity is more prominent in compounds with electron-deficient substituents (e.g., cyano, nitro groups) .

Physicochemical and Crystallographic Properties

  • Solubility: Ethyl ester groups enhance lipid solubility, whereas amino or nitro substituents (–18) increase polarity .
  • Crystallography : this compound adopts a triclinic lattice with π-stacking interactions, while fused-ring analogs () exhibit π-halogen interactions enhancing crystal stability .

Biological Activity

Ethyl 5-bromobenzo[b]thiophene-3-carboxylate, a compound with a unique structural configuration, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of the benzo[b]thiophene ring and an ethyl ester functional group. Its molecular formula is C12H11BrO2SC_{12}H_{11}BrO_2S, with a molecular weight of approximately 303.19 g/mol. The presence of the bromine atom and carboxylate group significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Inhibition of Cytochrome P450 Enzymes : This compound has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C19, which are crucial in drug metabolism. Such inhibition may affect pharmacokinetics and drug interactions, making it significant in pharmacological studies.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. It has shown potential in inhibiting the proliferation of cancer cell lines, indicating its role as a candidate for further development in cancer therapeutics .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with cytochrome P450 enzymes could lead to altered metabolic pathways, influencing both drug efficacy and toxicity.

Table 1: Summary of Biological Activities

Activity TypeFindings
Cytochrome P450 InhibitionInhibits CYP1A2 and CYP2C19; affects drug metabolism.
Anticancer ActivityShows potential in inhibiting cancer cell proliferation .
Selectivity for Cancer CellsExhibits selective cytotoxicity towards cancer cells over normal cells .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of several human cancer cell lines. The compound's IC50 values were significantly lower than those for normal lymphocytes, suggesting a selective action against malignant cells .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic profile revealed that this compound could alter the metabolism of co-administered drugs through cytochrome P450 interaction, highlighting its importance in drug development contexts where polypharmacy is common .

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